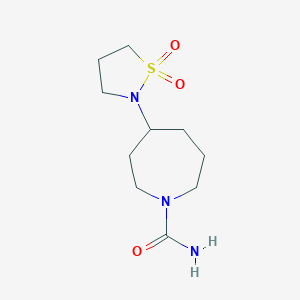
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the synthesis of 1,3-thiazolidin-4-ones .Molecular Structure Analysis
The molecular formula of “4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide” is C10H19N3O3S . It contains one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 261.34 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
General Information
The compound “4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide” has a CAS Number of 2408962-40-1 . It has a molecular weight of 261.35 and is a stable compound that is soluble in organic solvents.
Synthesis and Characterization
The compound can be synthesized using various methods. The synthesized compound can be purified using recrystallization with methanol or ethanol. Characterization of the compound can be achieved using various spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Biological Properties
The compound belongs to the family of benzothiadiazole derivatives and is commonly used in plant growth regulation. It is also used as an antifungal agent, and as a potential drug candidate for treating cancer and neurodegenerative diseases.
Analytical Methods
Safety Information
The compound has a GHS07 signal word of “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Current State of Research
The current state of research on the compound is not well-documented. However, it is known that the compound is used in various scientific experiments.
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c11-10(14)12-5-1-3-9(4-7-12)13-6-2-8-17(13,15)16/h9H,1-8H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOAKRFSCFGYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)
![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)

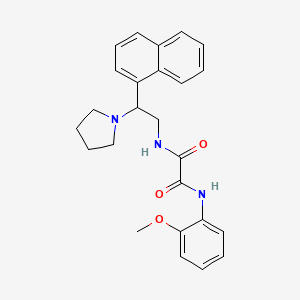

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)
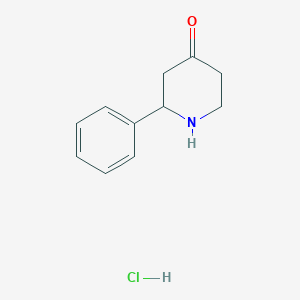
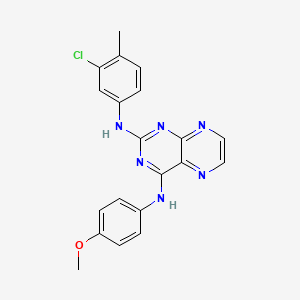

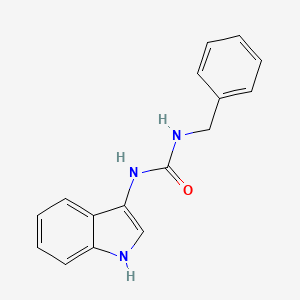
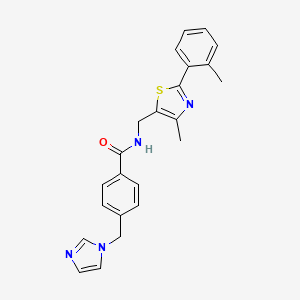
![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)
![N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide](/img/structure/B2886497.png)